REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]2[C:9]3[CH:11]=[C:12](C(O)=O)[N:13]=[CH:14][C:8]=3[NH:7][C:6]=2[N:5]=[CH:4][CH:3]=1>CN1CCCC1.CN1C(=O)CCC1>[Cl:1][C:2]1[C:10]2[C:9]3[CH:11]=[CH:12][N:13]=[CH:14][C:8]=3[NH:7][C:6]=2[N:5]=[CH:4][CH:3]=1
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Name
|
|
Quantity
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390 mg
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Type
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reactant
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Smiles
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ClC1=CC=NC=2NC3=C(C21)C=C(N=C3)C(=O)O
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Name
|
|
Quantity
|
8 mL
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Type
|
solvent
|
Smiles
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CN1CCCC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
CN1CCCC1=O
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
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Type
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TEMPERATURE
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Details
|
under reflux for 8 hours
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Duration
|
8 h
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Name
|
|
Type
|
|
Smiles
|
ClC1=CC=NC=2NC3=C(C21)C=CN=C3
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |